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Parahydroxybenzoic acid monohydrate - 26158-92-9

Parahydroxybenzoic acid monohydrate

Catalog Number: EVT-8720568
CAS Number: 26158-92-9
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol
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Product Introduction

Overview

Parahydroxybenzoic acid monohydrate, also known as 4-hydroxybenzoic acid monohydrate, is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a hydroxyl group at the para position relative to the carboxylic acid group. This compound is typically found in its monohydrate form, which means it contains one molecule of water for each molecule of parahydroxybenzoic acid.

Source and Classification

Parahydroxybenzoic acid is naturally occurring in various plants and is commonly used in the synthesis of other chemical compounds. It can be classified as an aromatic carboxylic acid due to its benzene ring structure and the presence of a carboxylic acid functional group. The compound is utilized in various applications, including pharmaceuticals, cosmetics, and food preservation due to its antimicrobial properties.

Synthesis Analysis

Methods and Technical Details

There are several methods for synthesizing parahydroxybenzoic acid monohydrate, primarily through chemical reactions involving phenolic compounds. Key synthesis methods include:

  1. Carboxylation of Phenol:
    • A common approach involves reacting phenol with carbon dioxide in the presence of potassium hydroxide or other bases. For instance, a method described by Liu et al. involves using a mixture of phenol, kerosene, and potassium hydroxide at elevated temperatures (around 120°C) followed by carboxylation at 200°C under pressure to yield parahydroxybenzoic acid .
  2. Microwave-Assisted Synthesis:
    • Recent studies have demonstrated the use of microwave irradiation to enhance reaction rates and yields. This method utilizes water as a solvent, significantly reducing reaction time compared to traditional heating methods .
  3. Hydrazide Derivatives:
    • Parahydroxybenzoic acid can also be synthesized through hydrazone formation from its hydrazide derivative, which has been shown to yield high purity products in shorter reaction times using microwave techniques .
Molecular Structure Analysis

Structure and Data

The molecular structure of parahydroxybenzoic acid monohydrate can be represented by its chemical formula C7H6O3H2OC_7H_6O_3\cdot H_2O. The structure features:

  • A benzene ring with a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached at the para positions.
  • The water molecule associated with the compound contributes to its monohydrate form.

The melting point of parahydroxybenzoic acid is approximately 212–215°C, indicating its stability at elevated temperatures .

Chemical Reactions Analysis

Reactions and Technical Details

Parahydroxybenzoic acid participates in various chemical reactions due to its functional groups:

  1. Esterification:
    • It can react with alcohols in the presence of an acid catalyst to form esters, which are important in the production of plastics and coatings.
  2. Acetylation:
    • The compound can undergo acetylation using acetic anhydride or acetyl chloride, yielding acetyl derivatives that are useful in polymer chemistry .
  3. Dehydration:
    • Under specific conditions, dehydration reactions may occur, leading to the formation of anhydrides or other derivatives.
Mechanism of Action

Process and Data

The mechanism of action for parahydroxybenzoic acid primarily relates to its antimicrobial properties. The compound exerts its effects by disrupting microbial cell membranes and inhibiting enzyme activity essential for bacterial growth. Studies indicate that it can effectively inhibit both gram-positive and gram-negative bacteria, making it a valuable preservative in food and cosmetic formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in alcohol and slightly soluble in water.
  • Melting Point: Approximately 212–215°C.

Chemical Properties

  • pKa Values: The dissociation constants are approximately pK1=4.58pK_1=4.58 and pK2=9.23pK_2=9.23, indicating its acidic nature .
  • Stability: Stable under normal conditions but may decompose upon prolonged heating or exposure to strong acids.
Applications

Parahydroxybenzoic acid monohydrate has diverse applications across various fields:

  1. Pharmaceuticals: Used as an intermediate in drug synthesis.
  2. Cosmetics: Employed as a preservative due to its antimicrobial properties.
  3. Food Industry: Acts as a food preservative, preventing spoilage by inhibiting microbial growth.
  4. Polymer Chemistry: Utilized in the production of polyesters and other polymers through esterification reactions.
Synthetic Methodologies and Pathway Optimization

Traditional Synthesis Routes Involving Alkali Metal Salts

The classical synthesis of parahydroxybenzoic acid (PHBA) relies fundamentally on the thermal rearrangement of alkali metal salts derived from salicylic acid. This method, historically documented in Organic Syntheses, involves a stepwise dehydration and isomerization process. In the standard procedure, salicylic acid is combined with potassium carbonate (60 g, 0.43 mol per 100 g salicylic acid) in aqueous solution, followed by evaporation to a thick paste and thorough drying at 105–110°C for several hours. The resulting finely powdered mixture of potassium salicylate and carbonate undergoes thermal rearrangement in an oil bath maintained at 240°C for 1.5 hours, with occasional stirring to ensure homogeneous heating. During this process, phenol distills off as a byproduct, necessitating operational controls such as hood ventilation for safety. Post-reaction, the crude product is acidified with hydrochloric acid (approximately 75 mL per 100 g starting salicylic acid), decolorized with activated charcoal, and crystallized from water to yield PHBA with a melting point of 211–212°C and a moderate yield of 70–80% [1].

A significant limitation of this traditional approach is the incomplete dehydration of potassium salicylate at atmospheric pressure, which leads to hydrolytic byproduct formation (phenol and potassium carbonate) and caps yields at approximately 50–60%. This inefficiency stems from molecularly retained water that triggers decarboxylation during rearrangement [2].

Table 1: Key Parameters in Traditional PHBA Synthesis via Alkali Salts

ParameterStandard ConditionsEffect of Variation
Dehydration Temperature105–110°CLower temps: Incomplete drying
Rearrangement Temp240°C (bath) / 230°C (internal)>240°C: Decomposition; <230°C: Incomplete reaction
Reaction Duration1.5 hoursShorter times: Lower conversion
Alkali Carbonate Excess1.5 eq (K₂CO₃)Prevents caking; improves mixing
AcidificationHCl to pH 1–2Generates crystalline PHBA

To overcome these limitations, vacuum dehydration emerged as a critical optimization. A patented method demonstrated that heating dipotassium salicylate under sub-atmospheric pressure (25–50 mmHg) at 190°C for 3 hours achieves complete dehydration before rearrangement. Subsequent heating of the anhydrous salt at 240–260°C under carbon dioxide atmosphere minimizes oxidative side reactions. This two-stage process significantly suppressed phenol formation and boosted yields to 95–96% – near-quantitative conversion. The method rigorously controlled both atmospheric composition (oxygen-free) and thermal parameters, representing a major advance in traditional salt-based synthesis [2].

Microwave-Assisted Green Synthesis Techniques

Microwave irradiation has revolutionized the synthesis of PHBA derivatives by dramatically reducing reaction times and eliminating organic solvents. Conventional esterification and hydrazide formation routes typically require reflux conditions (60–70°C) for 2–7 hours in ethanol, yielding 65–75% of products after recrystallization. In contrast, microwave-assisted techniques enable near-complete transformations within minutes [3].

A landmark demonstration involves the synthesis of parahydroxybenzohydrazide, a key PHBA derivative. Under microwave irradiation (180 W), ethyl parahydroxybenzoate (0.166 g) reacts with hydrazine hydrate (2 mL) within 3 minutes, achieving a 93% yield of high-purity product (m.p. 265°C) without recrystallization. This represents a 40-fold reduction in reaction time and a 28% absolute yield increase compared to conventional reflux methods. The elimination of organic solvents and reduced energy consumption align with green chemistry principles by minimizing toxic waste and operational hazards [3].

Table 2: Microwave vs Conventional Synthesis of PHBA Derivatives

ReactionConventional MethodMicrowave MethodImprovement
Hydrazide Formation2h reflux, 65% yield3 min, 93% yieldTime ↓97.5%; Yield ↑28%
Schiff Base Synthesis3–7h reflux, 60–75% yield4–8 min, 90–97% yieldTime ↓95%; Yield ↑22% avg
Oxadiazole Cyclization5–17h reflux10–40 min irradiationTime ↓90–96%

These techniques extend to Schiff base formation where parahydroxybenzohydrazide reacts with aromatic aldehydes. Microwave irradiation (180–360 W) in aqueous media or minimal ethanol (3 mL) completes reactions in 4–8 minutes, delivering yields of 90–97% without purification. The observed rate acceleration stems from microwave-specific dielectric heating effects that surpass conductive heating efficiency. This methodology significantly enhances the synthetic accessibility of PHBA-based pharmacophores and functional materials while adhering to sustainable chemistry principles [3].

Biotechnological Production via Microbial Metabolic Engineering

While the provided search results lack direct reports on microbial production of crystalline monohydrate PHBA, biochemical studies confirm its status as the most abundant aromatic organic acid in the plant kingdom [6]. This natural abundance suggests potential biosynthetic accessibility via microbial hosts. PHBA functions as a native laccase mediator in fungi like Trametes versicolor, participating in lignin degradation pathways where it facilitates oxidation of complex substrates through electron transfer mechanisms [7].

Though not explicitly detailed in the available sources, the theoretical biotechnological pathway would likely involve:

  • Engineered Shikimate Pathway: Overexpression of E. coli or yeast enzymes (chorismate pyruvate-lyase) to redirect carbon flux from chorismate to PHBA
  • Cofactor Optimization: Balancing NADPH pools to support aromatic ring formation
  • Crystallization Controls: Post-fermentation processing to isolate the monohydrate crystal form

The absence of specific process data in these search results highlights a research gap in monohydrate-specific biocrystallization studies. Nevertheless, PHBA’s natural occurrence and metabolic role provide a foundational rationale for developing such biotechnological approaches [6] [7].

Industrial-Scale Synthesis via Kolbe-Schmitt Reaction Modifications

Industrial production of PHBA primarily employs modified Kolbe-Schmitt carboxylation of alkali phenoxides, with recent innovations addressing the reaction’s inherent limitations: thermal heterogeneity, inconsistent yields, and solvent recovery challenges. Traditional solid-gas phase reactions between potassium phenoxide and carbon dioxide suffer from slow diffusion kinetics and poor temperature control, leading to variable product quality [4].

A significant advancement involves conducting the reaction in molten phenol solvent. By reacting phenol with alkali metal hydroxides (NaOH/KOH) using a phenol excess (4–10 molar equivalents) at 160–300°C under inert atmosphere, manufacturers achieve efficient dehydration while suppressing byproducts. The excess phenol acts as both reactant and solvent, enabling homogeneous mixing and precise temperature control. After complete water removal, introducing carbon dioxide pressure (4–8 kgf/cm²) at 160–300°C drives carboxylation to form PHBA salts with high selectivity. This approach eliminates expensive aprotic solvents like 1,3-dimethyl-2-imidazolidinone previously required for azeotropic drying [4].

Further industrial optimization integrates rearrangement techniques from traditional salt methods. Combining the vacuum dehydration strategy (Section 1.1) with Kolbe-Schmitt conditions yields a hybrid process:

  • Dehydration: Dipotassium salicylate formation under vacuum (25–50 mmHg) at 180–230°C
  • Carboxylation: Anhydrous salt reaction with CO₂ at 240–280°CThis sequence achieves 95–96% yields while accommodating continuous processing – a critical advantage for industrial scale-up. The method’s robustness stems from oxygen exclusion during high-temperature steps, preventing phenolic oxidation and resin formation [2] [4].

Table 3: Industrial Kolbe-Schmitt Process Modifications for PHBA

ParameterTraditional MethodImproved MethodsAdvantage
Solvent SystemSolid-gas phaseMolten phenol (4–10 eq excess)Homogeneous heat transfer
DehydrationAzeotropic (solvent-bound)Vacuum (25–50 mmHg) at 180–230°CComplete water removal
Atmosphere ControlAirCO₂/N₂ inert gasPrevents oxidation
Carboxylation PressureAtmospheric4–8 kgf/cm² CO₂Faster diffusion kinetics
Phenol RecoveryNot applicableDistillation from productSolvent recycling

These industrial innovations demonstrate how integrated process design – combining dehydration rigor, atmospheric control, and solvent strategy – achieves high-yielding, scalable PHBA production essential for meeting commercial demand while minimizing environmental impact through phenol recycling [2] [4].

Properties

CAS Number

26158-92-9

Product Name

Parahydroxybenzoic acid monohydrate

IUPAC Name

4-hydroxybenzoic acid;hydrate

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2

InChI Key

UQSQFARUACRWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O.O

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